4-Chlorodehydromethyltestosterone
Overview
Description
4-Chlorodehydromethyltestosterone, also known as Chlorodehydromethyltestosterone or Oral Turinabol, is an anabolic–androgenic steroid (AAS). It is the 4-chloro-substituted derivative of metandienone (dehydromethyltestosterone) .
Synthesis Analysis
4-Chlorodehydromethyltestosterone is a derivative of dianabol (dbol), but it does not aromatize into estrogen. It produces slow, quality gains with fewer side effects than methandrostenolone .Molecular Structure Analysis
The molecular formula of 4-Chlorodehydromethyltestosterone is C20H27ClO2. It has an average mass of 334.880 Da and a monoisotopic mass of 334.169952 Da .Scientific Research Applications
Detection and Analytical Techniques
- Detection in Anti-Doping : A study focused on a method for detecting novel metabolites of 4-chlorodehydromethyltestosterone (OT), used in anti-doping efforts. This method, applied without rigorous validation, detects long-term metabolites derived from OT biotransformation (Kopylov, 2016).
- Screening in Urine : A liquid chromatography-electrospray ionization tandem mass spectrometry method was developed for screening 4-chlorodehydromethyltestosterone and other steroids in human urine. It offers advantages like simple sample preparation, low detection limits, and high precision, useful for routine qualitative screening (Leinonen et al., 2004).
Synthesis and Chemical Properties
- Synthetic Process : Research on the synthetic process of chlorodehydromethyltestosterone from methyltestosterone. This method, involving cycloxidization and chloridization, is suitable for industrial production (Zhang Yong-qiang, 2008).
Biodegradation and Environmental Impact
- Biodegradation Studies : Studies on the biodegradation of chlorophenols by bacteria like Comamonas testosteroni. These studies are important for understanding the environmental impact and potential bioremediation of compounds related to 4-chlorodehydromethyltestosterone (Tobajas et al., 2012); (Bae et al., 2004).
Metabolism and Biological Activity
- Metabolism in Human Body : Studies on the biotransformation of 4-chlorodehydromethyltestosterone in humans, identifying new long-term metabolites. This research is key for understanding how the compound is metabolized and potentially detected in the body (Sobolevsky & Rodchenkov, 2012).
- Metabolomics and Sterols : Research into the metabolomics of steroids, including compounds like 4-chlorodehydromethyltestosterone, contributes to understanding their biological activities and interactions in the body (Veenstra, 2012); (Darnet & Schaller, 2019).
Other Relevant Studies
- Influence on Estrogenic Activity : Examining the influence of compounds like 4-chlorophenol on estrogen-responsive genes in breast cancer cells. This kind of research helps in understanding the broader impacts of related compounds on human health (Terasaka et al., 2006).
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17S)-4-chloro-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,23H,4-7,10-11H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUNEISBPXQOPA-XMUHMHRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C(C(=O)C=CC34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C(C(=O)C=C[C@]34C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179216 | |
Record name | 4-Chlorodehydromethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Chloromethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
4-Chlorodehydromethyltestosterone | |
CAS RN |
2446-23-3 | |
Record name | Oral-Turinabol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2446-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-4-Chloro-17 beta-hydroxy-3-oxo-17 alpha-methylandrosta-1,4-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002446233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorodehydromethyltestosterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLORODEHYDROMETHYLTESTOSTERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPZ473F40K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-Chloromethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
125 - 127 °C | |
Record name | 4-Chloromethandienone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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